molecular formula C15H12ClN3O3S2 B3000964 1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione CAS No. 1007033-71-7

1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione

Cat. No. B3000964
CAS RN: 1007033-71-7
M. Wt: 381.85
InChI Key: PVFUGJOQMQSHET-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thienyl group (a sulfur-containing ring), a thiazolyl group (a ring containing nitrogen and sulfur), a pyrazolyl group (a nitrogen-containing ring), and a butanedione group (a type of ketone). These functional groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several heterocyclic rings (rings containing atoms other than carbon, such as nitrogen and sulfur), which can have significant effects on the molecule’s shape, reactivity, and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. Without specific data, we can only make general predictions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is involved in the regioselective formation of 2-pyrazolylthiazoles and their precursors, stemming from reactions with 2-hydrazinothiazoles and 1-thienyl-1,3-butanediones. These reactions exhibit sensitivity to acid concentration and substituent types (Denisova et al., 2002).
  • Its derivatives have been used in synthesizing novel compounds with hypoglycemic activity. These compounds, through structural modifications, aim to enhance the action of insulin (Liu et al., 2008).

Biological Evaluation and Antimicrobial Properties

  • Derivatives of this compound have been evaluated for their antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts (Aggarwal et al., 2013).
  • Certain isoxazolyl thiazolyl pyrazoles derived from it have shown significant antibacterial and antifungal activities in vitro (Mor et al., 2011).

Structural and Spectroscopic Studies

  • Studies have also been conducted on the synthesis and structural characterization of complexes and derivatives of this compound, contributing to a deeper understanding of its chemical properties (Liu, 2004).
  • Spectroscopic and quantum chemical calculations have been used to analyze derivatives for potential antimicrobial and anticancer activities, contributing to drug discovery and development (Viji et al., 2020).

Additional Applications

  • Its derivatives have been explored for potential use as fungicides, with evaluations against diseases like rice sheath blight (Chen et al., 2000).
  • Research into luminescent properties of complexes involving this compound has been conducted, which could have implications in materials science and optoelectronics (Taidakov et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties. Without specific data, it’s impossible to provide detailed safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and toxicity testing if it’s being considered for use as a drug .

properties

IUPAC Name

1-[2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c1-7(20)5-11(21)12-8(2)18-19(14(12)22)15-17-10(6-24-15)13-9(16)3-4-23-13/h3-4,6,18H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIWXZVHTRPPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=CS3)Cl)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione

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